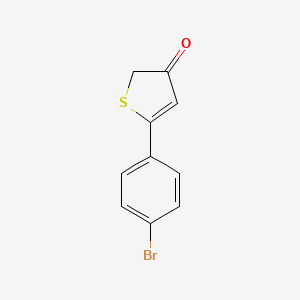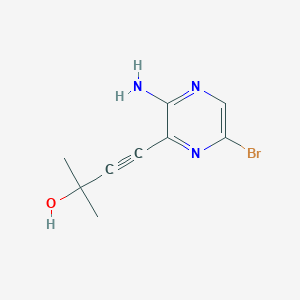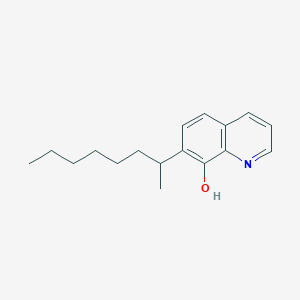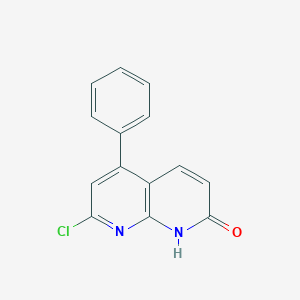
7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンは、その独特の構造と様々な科学分野における潜在的な用途で知られる化学化合物です。この化合物は、窒素原子を含む縮合環系を特徴とするナフチリジンファミリーに属しています。7位に塩素原子、5位にフェニル基が存在することで、その化学的性質と反応性がさらに向上しています。
準備方法
合成経路と反応条件
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。例えば、置換アニリンとクロロアセチルクロリドから出発し、環化とそれに続く官能基修飾を行うことで、目的の化合物を得ることができます。反応条件には、ジクロロメタンやエタノールなどの溶媒や、環化プロセスを促進するためのルイス酸などの触媒の使用がしばしば含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続式反応器や自動化システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、最終製品の純度が保証されます。
化学反応の分析
反応の種類
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができ、酸化された誘導体を生成します。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いた還元反応により、化合物を還元された形に変換することができます。
置換: 求核置換反応は、塩素原子で起こることができ、アミンやチオールなどの求核試薬が塩素原子を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核試薬。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、還元された形、および塩素原子を置換した様々な官能基を持つ置換された化合物が含まれます。
科学的研究の応用
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: その独特の化学構造と反応性のために、潜在的な治療薬として探索されています。
産業: 新素材の開発に利用され、医薬品や農薬の合成における中間体として使用されています。
作用機序
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果をもたらすことができます。正確な経路と標的は、特定の用途と化合物に対する修飾によって異なります。
類似化合物との比較
類似化合物
7-クロロ-1,8-ナフチリジン-2(1H)-オン: 5位にフェニル基がありません。
5-フェニル-1,8-ナフチリジン-2(1H)-オン: 7位に塩素原子がありません。
1,8-ナフチリジン-2(1H)-オン: 塩素原子とフェニル基の両方を持っていません。
独自性
7-クロロ-5-フェニル-1,8-ナフチリジン-2(1H)-オンは、塩素原子とフェニル基の両方が存在することによって独自性を持っています。これらの置換基の組み合わせは、その化学反応性と潜在的な応用を大きく左右します。これらの置換基の組み合わせは、様々な化学反応に参加し、生物学的標的と相互作用する能力を高め、科学研究において貴重な化合物となっています。
特性
CAS番号 |
17982-26-2 |
|---|---|
分子式 |
C14H9ClN2O |
分子量 |
256.68 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(18)17-14(10)16-12/h1-8H,(H,16,17,18) |
InChIキー |
YGQNVVRQUWDBPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=O)N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
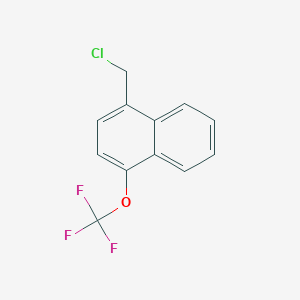
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)


![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
